molecular formula C13H9Cl2NO2 B604332 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 1000538-47-5

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B604332
CAS No.: 1000538-47-5
M. Wt: 282.12g/mol
InChI Key: VIVBJCORTAIBRT-ZZXKWVIFSA-N
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Description

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is an organic compound featuring a furan ring substituted with a 2,4-dichlorophenyl group and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2,4-dichlorophenyl group: The furan ring is then substituted with a 2,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the propenamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enamide
  • (2E)-3-[5-(2,4-dibromophenyl)furan-2-yl]prop-2-enamide
  • (2E)-3-[5-(2,4-dimethylphenyl)furan-2-yl]prop-2-enamide

Uniqueness

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVBJCORTAIBRT-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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